[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid
Description
[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid is a thiazolidinone-based compound characterized by a phenoxy-acetic acid backbone substituted with a methoxy group at the 4-position and a (Z)-configured 4-oxo-2-thioxo-5-thiazolidinylidene methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for biological activity modulation, particularly in peroxisome proliferator-activated receptor (PPAR) pathways inferred from analogs .
Properties
IUPAC Name |
2-[4-methoxy-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-18-8-2-3-9(19-6-11(15)16)7(4-8)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQSCSLPYJQKGG-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)/C=C\2/C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodanine Acetic Acid Intermediate Synthesis
The compound’s thiazolidinone ring is typically derived from rhodanine acetic acid derivatives. A foundational approach involves the condensation of 4-methoxy-2-formylphenoxyacetic acid with 4-oxo-2-thioxothiazolidine under basic conditions.
Procedure :
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4-Methoxy-2-formylphenoxyacetic acid is prepared via Friedel-Crafts acylation of 4-methoxyphenol, followed by formylation and ester hydrolysis.
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The aldehyde intermediate is condensed with 4-oxo-2-thioxothiazolidine in ethanol/ammonia (1:5 molar ratio) at 60°C for 12 hours.
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The (Z)-isomer is isolated via crystallization from ethanol/water (yield: 68%).
Key Data :
Alternative Route via α-Methyl Cinnamaldehyde
A patent (CN1743321A) describes a method using α-methyl cinnamaldehyde and rhodanine acetic acid in polar solvents:
Steps :
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α-Methyl cinnamaldehyde (1 mol) and rhodanine acetic acid (0.1–5 mol) are refluxed in methanol with ammonia (1–5 mol) for 1–24 hours.
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The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Modern Synthetic Approaches
Acid Chloride-Mediated Coupling
A PMC study outlines the use of thiazolidine-2,4-dione acid chlorides to form analogs:
Protocol :
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4-Methoxy-2-(chloroacetyl)phenoxyacetic acid is reacted with 5-benzylidenerhodanine in anhydrous dioxane/pyridine.
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Cyclization is induced by HCl, yielding the target compound (mp: 242–243°C).
Reaction Conditions :
Stereochemical Control
The (Z)-configuration is critical for biological activity (e.g., aldose reductase inhibition). Selective formation is achieved by:
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Using bulky bases (e.g., DBU) to favor kinetic control.
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Low-temperature crystallization to isolate the (Z)-isomer.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and water mixtures balance yield and practicality.
Comparative Solvent Performance :
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (yield increase: 15%).
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Microwave Assistance : Reduces reaction time from 12 hours to 2 hours (yield: 70%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : >98% purity on C18 column (acetonitrile/water, 70:30).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Features:
- Core Structure: Combines a phenoxy-acetic acid moiety with a thiazolidinone ring.
- Substituents: 4-Methoxy group: Enhances lipophilicity and electron-donating effects. (Z)-configured thiazolidinone: Critical for binding to biological targets like PPAR-γ .
- Synthesis: Typically synthesized via Knoevenagel condensation of hydroxybenzaldehyde derivatives with thiazolidinedione (TZD), followed by ester hydrolysis (e.g., as in ) .
Comparison with Similar Compounds
Thiazolidinone-phenoxy-acetic acid derivatives exhibit structural diversity, with variations in substituents and linker groups significantly impacting pharmacological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Modifications and Activity :
- Substituent Effects : The 4-methoxy group in the target compound improves solubility compared to brominated analogs (e.g., ), while acetamido linkers (Compound 307) enhance PPAR-α/γ dual agonism .
- Heterocyclic Variations : Thienyl () or thiazole (GW501516) substituents alter receptor specificity (e.g., PPARδ vs. PPARγ) .
- Z-Configuration : Essential for maintaining planar geometry and binding affinity, as seen in microwave-synthesized analogs () .
Synthetic Efficiency: The target compound’s synthesis () uses conventional Knoevenagel condensation, while microwave-assisted methods () reduce reaction time from hours to minutes . Ethanol and potassium carbonate optimize yields in phenoxy-acetic acid derivatives () .
Brominated analogs () may target aldose reductase, implicated in diabetic complications .
Biological Activity
4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a methoxy group, a thiazolidinylidene moiety, and an acetic acid functional group, contributing to its unique properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid. For instance, derivatives of thiazolidine have shown significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division .
Anti-inflammatory Properties
Compounds with structural similarities to 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : As noted earlier, this compound disrupts microtubule dynamics, which is crucial for cell division.
- Modulation of Cytokine Production : The compound shows potential in modulating immune responses by affecting cytokine levels.
- Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
Study on Anticancer Efficacy
A study published in Cancer Research explored the efficacy of thiazolidine derivatives, including our compound of interest. The results indicated that these compounds significantly reduced tumor growth in xenograft models, with a notable increase in apoptosis markers in treated tissues .
In Vivo Studies
In vivo studies using murine models have demonstrated that treatment with 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid resulted in reduced tumor size and improved survival rates compared to control groups .
Q & A
Basic: What are the standard synthetic routes for preparing [4-Methoxy-2-[(Z)-...]-acetic Acid?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone core. A common approach includes:
Core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–4 hours) .
Functionalization : Introducing the 4-methoxyphenoxy group via a condensation reaction with appropriate aldehydes or ketones under controlled pH and temperature (e.g., 60–80°C) .
Purification : Recrystallization from DMF-ethanol mixtures or column chromatography to achieve >95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical methods include:
- NMR spectroscopy : To confirm the Z-configuration of the methylidene group and methoxy substitution patterns (¹H and ¹³C NMR in DMSO-d6) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 469.5) .
- X-ray crystallography : For resolving tautomeric equilibria (e.g., thione-thiol forms) and stereochemistry .
- HPLC : To assess purity (>97% by HPLC with UV detection at 254 nm) .
Basic: How is the compound screened for biological activity in preliminary studies?
Answer:
Initial screening involves:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Testing against COX-2 or α-glucosidase using fluorometric/colorimetric kits .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity in thiazolidinone ring formation .
- Temperature control : Lower temperatures (40–50°C) favor the Z-isomer over the E-isomer .
- High-throughput screening : Automated systems to test >100 conditions (pH, solvent ratios) in parallel .
Advanced: What computational methods are used to predict the compound’s bioactivity?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2) .
- QSAR models : Training datasets of thiazolidinone derivatives to predict IC₅₀ values .
- DFT calculations : Gaussian 09 to analyze electronic properties (HOMO-LUMO gaps) and tautomeric stability .
Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?
Answer:
SAR studies involve:
Structural modifications :
- Substituting the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity .
- Replacing the thioxo group with sulfones to alter redox properties .
Activity profiling : Comparing IC₅₀ values across derivatives to identify critical functional groups .
Pharmacophore mapping : MOE or Discovery Studio to define essential features (e.g., hydrogen bond acceptors) .
Advanced: How can conflicting data on biological activity be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Purity issues : Re-evaluate compound purity via HPLC-MS and re-test .
- Tautomerism : Use X-ray crystallography or NMR to confirm dominant tautomeric forms .
- Statistical validation : Apply ANOVA or t-tests to ensure reproducibility across labs .
Advanced: What techniques elucidate the compound’s tautomeric behavior in solution?
Answer:
- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect thione ↔ thiol equilibria .
- UV-Vis spectroscopy : Track absorption bands (e.g., 320 nm for thione form) under varying pH .
- Theoretical modeling : Compare DFT-calculated tautomer energies with experimental data .
Advanced: How does this compound compare to structurally related thiazolidinones?
Answer:
| Feature | This Compound | Analog (e.g., Thienopyridine) |
|---|---|---|
| Core Structure | Thiazolidinone | Thiophene-fused pyridine |
| Bioactivity | Anticancer (IC₅₀ 8 µM) | Antiplatelet (IC₅₀ 15 µM) |
| Solubility | Moderate (LogP 2.1) | Low (LogP 3.5) |
| Key differentiators include the methoxyphenoxy group (enhances membrane permeability) and Z-configuration (critical for target binding) . |
Advanced: What environmental impact assessments are relevant for this compound?
Answer:
- Fate studies : Use HPLC-MS/MS to track degradation in water/soil under simulated sunlight .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) .
- Biodegradation : OECD 301F assays to measure microbial breakdown in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
